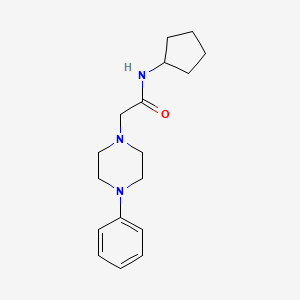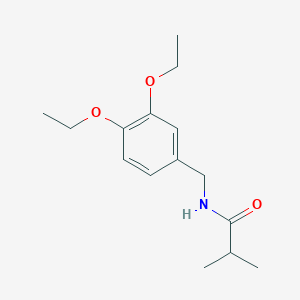
N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide, also known as CPP, is a chemical compound that has gained significant attention in the field of neuroscience due to its potential use as a research tool. CPP is a selective N-methyl-D-aspartate (NMDA) receptor antagonist, which means it can block the activity of these receptors in the brain.
作用机制
N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide acts as a competitive antagonist at the glycine site of the NMDA receptor. It blocks the activity of the receptor by preventing the binding of glycine, which is required for the receptor to function properly. This results in a reduction in the activity of the receptor and a decrease in the transmission of excitatory signals in the brain.
Biochemical and Physiological Effects
N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide has several biochemical and physiological effects. It has been shown to reduce glutamate release in the brain, which is a major excitatory neurotransmitter. This leads to a decrease in neuronal activity and a reduction in the transmission of excitatory signals. N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide has also been shown to increase the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in mood regulation.
实验室实验的优点和局限性
One of the main advantages of using N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide in lab experiments is its selectivity for NMDA receptors. This allows researchers to study the specific role of these receptors in various neurological disorders and physiological processes. However, one of the limitations of using N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide is its potential to cause neurotoxicity at high doses. It is important to use N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide at appropriate concentrations to avoid any adverse effects.
未来方向
There are several future directions for research involving N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide. One area of interest is its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and schizophrenia. N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide has been shown to improve cognitive function in animal models of these disorders, and further research is needed to determine its efficacy in humans. Another area of interest is the development of new NMDA receptor antagonists with improved selectivity and reduced potential for neurotoxicity. Finally, there is a need for further research to understand the role of NMDA receptors in pain perception and addiction, and the potential use of NMDA receptor antagonists such as N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide in the treatment of these conditions.
Conclusion
In conclusion, N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide is a selective NMDA receptor antagonist that has been extensively used in scientific research to study the role of these receptors in various neurological disorders and physiological processes. Its mechanism of action involves blocking the activity of NMDA receptors by preventing the binding of glycine. N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide has several biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for research involving N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide, including its potential use as a therapeutic agent for neurological disorders and the development of new NMDA receptor antagonists with improved selectivity and reduced potential for neurotoxicity.
合成方法
N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide can be synthesized using a four-step process. The first step involves the reaction of cyclopentylamine with ethyl chloroacetate to produce N-ethylcyclopentylamine. The second step involves the reaction of N-ethylcyclopentylamine with benzyl chloroformate to produce N-benzyl-N-ethylcyclopentylamine. In the third step, N-benzyl-N-ethylcyclopentylamine is reacted with 4-phenylpiperazine to produce N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide. The final step involves the removal of the benzyl group using hydrogenation to produce N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide.
科学研究应用
N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide has been used extensively in scientific research to study the role of NMDA receptors in the brain. NMDA receptors are important for learning and memory, and their dysfunction has been implicated in several neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. N-cyclopentyl-2-(4-phenyl-1-piperazinyl)acetamide is used to block NMDA receptors and study their role in these disorders. It is also used to study the effects of NMDA receptor blockade on pain perception, addiction, and depression.
属性
IUPAC Name |
N-cyclopentyl-2-(4-phenylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c21-17(18-15-6-4-5-7-15)14-19-10-12-20(13-11-19)16-8-2-1-3-9-16/h1-3,8-9,15H,4-7,10-14H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRYCDFICSUQFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(dimethylamino)-2-methyl-2-propen-1-ylidene]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5312194.png)
![5-methyl-2-(5-methyl-2-thienyl)-4-[(2-propyl-1H-imidazol-1-yl)methyl]-1,3-oxazole](/img/structure/B5312203.png)
![4-[(2-methyl-2-propen-1-yl)oxy]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5312216.png)
![N,N-dimethyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5312231.png)
![methyl 3-[(2-chlorobenzoyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B5312239.png)
![1-[(isopropylthio)acetyl]-N-(3-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5312251.png)
![5-[(2,2-diethylcyclopropyl)carbonyl]-3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5312257.png)
![ethyl 1-[4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzoyl]piperidine-4-carboxylate](/img/structure/B5312266.png)
![3-(3-chlorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5312268.png)

![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-phenylpiperazine](/img/structure/B5312289.png)

![1-[5-fluoro-4-(methylamino)pyrimidin-2-yl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5312309.png)
![3-(2-chloro-7-methoxy-3-quinolinyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5312312.png)